molecular formula C7H6BrN3 B1377863 4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine CAS No. 1234616-30-8

4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine

Cat. No.: B1377863
CAS No.: 1234616-30-8
M. Wt: 212.05 g/mol
InChI Key: OLAJKJUGGXUVJS-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused with a pyridine ring, with a bromine atom at the 4-position and a methyl group at the 3-position.

Scientific Research Applications

Safety and Hazards

4-Bromo-1h-pyrazolo[3,4-c]pyridine is harmful by inhalation, in contact with skin, and if swallowed . It is classified as Acute Tox. 3 Oral .

Preparation Methods

The synthesis of 4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis can start from 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is iodized using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then subjected to further reactions, such as protection of the NH group with p-methoxybenzyl chloride (PMB-Cl), followed by various coupling reactions .

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with various nucleophiles under suitable conditions. Common reagents for these reactions include organometallic reagents and palladium catalysts.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyrazolopyridines with different functional groups at the 4-position .

Mechanism of Action

The mechanism by which 4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine exerts its effects is primarily through the inhibition of specific molecular targets. For instance, its derivatives have been shown to inhibit TRKs by binding to the kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine can be compared with other similar compounds within the pyrazolopyridine family, such as:

    1H-Pyrazolo[3,4-b]pyridine: This compound has a similar structure but lacks the bromine and methyl substituents.

    4-Bromo-1H-pyrazolo[3,4-b]pyridine: Similar to this compound, but without the methyl group at the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-7-5(8)2-9-3-6(7)11-10-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAJKJUGGXUVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CN=CC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261555
Record name 4-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-30-8
Record name 4-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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